![molecular formula C20H30N2O4S B6493622 N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941911-18-8](/img/structure/B6493622.png)

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide (NCM) is a widely used synthetic compound in many scientific fields. It is a cyclic amide, derived from the condensation of piperidine and cyclohexanecarboxylic acid with 4-methoxybenzenesulfonyl chloride. NCM is used as a starting material in the synthesis of many compounds, particularly those with pharmaceutical applications. It is also used as a reagent in the synthesis of other compounds, such as peptides, carbohydrates, and nucleosides.

Mecanismo De Acción

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a cyclic amide, which is a type of amide that is formed when a carboxylic acid and an amine react together. The mechanism of action of N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide involves the formation of a cyclic amide, which is then hydrolyzed to form a carboxylic acid and an amine. The carboxylic acid and amine then react to form the N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide molecule.

Biochemical and Physiological Effects

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is known to have several biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleotides. N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is also known to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide has also been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide in laboratory experiments has several advantages and limitations. One of the major advantages of using N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is its availability in a variety of forms, including powder, solution, and solid. This makes it easy to use in a variety of experiments. Additionally, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is relatively inexpensive, making it an economical choice for laboratory experiments. However, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is also known to be toxic and can be hazardous if not handled properly.

Direcciones Futuras

The use of N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide in scientific research is expected to continue to grow in the future. N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide has already been used in the synthesis of a number of compounds, including antibiotics, antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide has been used in the synthesis of peptides, carbohydrates, and nucleosides. In the future, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is expected to be used in the synthesis of even more compounds, as well as new and innovative applications. Additionally, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is expected to be used in the development of new drugs, as well as in the development of new drug delivery systems. Finally, N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is expected to be used in the development of new analytical techniques, such as chromatography and mass spectrometry.

Métodos De Síntesis

The synthesis of N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide can be achieved through two methods: the direct condensation of piperidine and cyclohexanecarboxylic acid, or the condensation of piperidine with 4-methoxybenzenesulfonyl chloride. The direct condensation method involves the reaction of piperidine and cyclohexanecarboxylic acid in anhydrous acetic acid, followed by the addition of anhydrous hydrogen chloride. The condensation of piperidine with 4-methoxybenzenesulfonyl chloride involves the reaction of piperidine and 4-methoxybenzenesulfonyl chloride in anhydrous acetic acid, followed by the addition of anhydrous hydrogen chloride.

Aplicaciones Científicas De Investigación

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is widely used in scientific research due to its versatile properties. It is used as a starting material in the synthesis of many compounds, particularly those with pharmaceutical applications. It is also used as a reagent in the synthesis of other compounds, such as peptides, carbohydrates, and nucleosides. N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is also used in the synthesis of highly active compounds, such as antibiotics, antifungal agents, antiviral agents, and anti-inflammatory agents.

Propiedades

IUPAC Name |

N-cyclohexyl-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4S/c1-26-18-10-12-19(13-11-18)27(24,25)22-14-6-5-9-17(22)15-20(23)21-16-7-3-2-4-8-16/h10-13,16-17H,2-9,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWBDJNZZFNFPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493553.png)

![N-[(2,4-difluorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B6493554.png)

![N-[(3-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6493556.png)

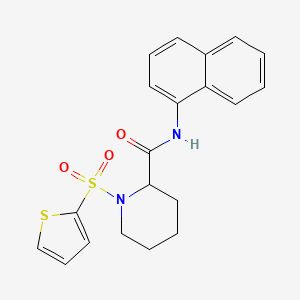

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,5-dichlorophenyl)piperidine-2-carboxamide](/img/structure/B6493557.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-methylphenyl)piperidine-2-carboxamide](/img/structure/B6493567.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)

![N-(2-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6493585.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6493613.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493627.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6493628.png)